molecular formula C17H16ClNO B1293317 3-Azetidinomethyl-4'-chlorobenzophenone CAS No. 898771-63-6

3-Azetidinomethyl-4'-chlorobenzophenone

Cat. No. B1293317
M. Wt: 285.8 g/mol
InChI Key: HYHADGBZJUSQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azetidinomethyl-4'-chlorobenzophenone is not directly mentioned in the provided papers, but it is related to the broader class of azetidin-2-ones, which are four-membered cyclic lactams (beta-lactams) recognized for their utility in synthesizing a wide range of organic molecules. These compounds exploit the strain energy associated with the beta-lactam ring, making them valuable intermediates in the synthesis of various biologically significant compounds, including beta-lactam antibiotics .

Synthesis Analysis

The synthesis of azetidin-2-ones and their derivatives is a topic of interest due to their biological significance. For instance, asymmetric synthesis of haloalkyl azetidin-2-ones has been developed, providing precursors for enantiomerically enriched bicyclic azetidin-2-ones . Additionally, novel pathways to 3-hydroxycephems from penicillin G have been achieved through cyclization of chlorinated azetidinones using bimetal redox systems . Furthermore, novel 3-chloro-4-substituted azetidin-2-ones with antibacterial properties have been synthesized and confirmed by spectral techniques .

Molecular Structure Analysis

The molecular structures of azetidin-2-ones are characterized by their strained four-membered lactam ring. This strain contributes to the reactivity of these compounds, making them suitable synthons for various transformations. The structures of synthesized azetidin-2-ones are typically confirmed using spectral techniques such as IR, Mass, and 1H-NMR .

Chemical Reactions Analysis

Azetidin-2-ones undergo a variety of chemical reactions due to the reactivity of their beta-lactam ring. For example, the amino-Claisen rearrangement of azetidin-2-ones has been used to synthesize heterobicyclic quinones . Additionally, azetidin-2-ones have been transformed into different compounds such as 3-aryl-2-(ethylamino)propan-1-ols through intermediate aziridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their strained beta-lactam ring. This strain energy is exploited in various synthetic applications, allowing for selective bond cleavage and transformation into a diverse array of target molecules . The beta-lactam synthon method has been developed to utilize these properties for the synthesis of compounds lacking the beta-lactam ring but retaining biological significance . Some azetidin-2-ones have also demonstrated antibacterial activity, which has been correlated with in silico docking analysis .

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHADGBZJUSQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643253
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinomethyl-4'-chlorobenzophenone

CAS RN

898771-63-6
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.